2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
2-(4-Chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative featuring a 4-chlorophenoxy group on the acetamide side chain and a thiophen-2-yl substituent at the 4-position of the thiazole ring. The compound’s structure combines aromatic heterocycles (thiazole and thiophene) with a chlorinated phenoxy group, which may enhance lipophilicity and influence biological interactions. Though direct pharmacological data for this compound are lacking, structurally related analogs demonstrate activities such as kinase modulation (e.g., c-Abl activation) and antiproliferative effects .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATIXWRBDVEKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorophenol with 2-bromoacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-(thiophen-2-yl)thiazol-2-amine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The chlorophenoxy group and electrophilic positions on the thiazole/thiophene rings participate in nucleophilic and electrophilic substitution reactions.
Key Findings :
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Chlorine on the phenoxy group is replaceable under basic conditions (e.g., NaOMe), yielding methoxy derivatives.
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Bromination at the thiazole C-5 position using NBS enables further functionalization (e.g., coupling with amines) .
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Thiophene undergoes nitration at the 3- or 5-position under strong acidic conditions .
Oxidation and Reduction
The acetamide and aromatic systems exhibit redox reactivity.
Key Findings :
-
Strong oxidizing agents like KMnO₄ convert the acetamide group to a carboxylic acid.
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Ozonolysis of the thiophene ring produces sulfoxides or sulfones depending on conditions .
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LiAlH₄ reduces the acetamide to a primary amine, retaining the heterocyclic framework .
Cyclization and Condensation
The molecule’s functional groups enable cyclization under specific conditions.
Key Findings :
-
Reaction with hydrazine forms a hydrazide, a precursor for oxadiazole synthesis via cyclization with CS₂ .
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Cross-coupling reactions (e.g., Ullmann-type) enable fusion of thiazole and thiophene rings into larger heterocycles .
Acid/Base-Mediated Hydrolysis
The acetamide and ester-like linkages are susceptible to hydrolysis.
Key Findings :
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Prolonged acidic hydrolysis cleaves the acetamide bond, yielding carboxylic acid and amine fragments.
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Basic conditions deprotonate the phenoxy group, forming salts without breaking the thiazole ring .
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s structure facilitates non-covalent interactions with enzymes.
Key Findings :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. In particular, studies have shown that similar compounds can effectively combat various bacterial strains and fungi. For instance, the synthesis and evaluation of thiazole derivatives have demonstrated promising results against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Target | Activity Level |
|---|---|---|
| d1 | Staphylococcus aureus | High |
| d2 | Escherichia coli | Moderate |
| d3 | Candida albicans | High |
Anticancer Activity
The anticancer potential of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has been explored through various in vitro studies. Compounds with similar structures have been tested against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicate that certain derivatives exhibit cytotoxic effects comparable to established anticancer agents like cisplatin .
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| d6 | MCF7 | 15 |
| d7 | A549 | 20 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between these compounds and biological targets. For instance, docking simulations suggest that the thiazole moiety interacts favorably with key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) . This interaction may inhibit the enzyme's activity, leading to reduced tumor growth.
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate thiophene and thiazole derivatives under controlled conditions. This process allows for the modification of substituents on the aromatic rings to enhance biological activity or alter pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cell proliferation pathways.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (Cl, F): Compounds 14 and 15 () demonstrate that chloro and fluoro substituents on the thiazole’s phenyl ring enhance c-Abl kinase activation, likely due to improved target binding via electronic effects .
- Thiophene vs. Comparatively, phenyl-substituted analogs (e.g., ) prioritize kinase modulation.
- Phenoxy vs. Alkyl Chains: The 4-chlorophenoxy group in the target compound may increase membrane permeability compared to alkylated analogs (e.g., CPN-9’s trimethylphenoxy group), which are optimized for Nrf2 activation .
Pharmacological Potential
While the target compound’s specific activity is undocumented, structural parallels suggest possible roles in:
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chlorophenoxy group linked to a thiazole derivative, which is known for its diverse biological properties.
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to thiophenes and thiazoles. For instance, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines. In a study focused on 1,3,4-thiadiazole derivatives, compounds exhibited promising activity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, with some showing IC50 values lower than that of standard drugs like cisplatin .
Table 1: Anticancer Activity of Thiophene Derivatives
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. In vitro assays targeting COX enzymes revealed that certain thiazole derivatives effectively inhibited COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Thiazole Derivatives
Osteoclastogenesis Inhibition
A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated strong inhibitory effects on osteoclastogenesis. This compound altered mRNA expressions of osteoclast-specific marker genes and blocked the formation of mature osteoclasts in vitro, indicating its potential for treating osteolytic disorders . While this study does not directly involve our compound of interest, it highlights the biological relevance of chlorophenoxy derivatives.
Case Studies and Research Findings
- In Vitro Studies : A series of synthesized thiazole derivatives were tested against various cancer cell lines. The results indicated that modifications to the thiophene and thiazole structures significantly influenced their cytotoxicity profiles.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and inflammation. These studies help elucidate the mechanisms behind their biological activities.
Q & A
Q. What are the standard synthetic routes and purification strategies for 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide?
The compound is synthesized via condensation of 4-(thiophen-2-yl)-1,3-thiazol-2-amine with 2-(4-chlorophenoxy)acetyl chloride. Key steps include:
- Reagent optimization : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base (similar to methods in ).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol/acetone mixtures (1:1) to achieve >95% purity .
- Intermediate characterization : Confirm 2-(4-chlorophenoxy)acetic acid formation via FTIR (C=O stretch at ~1700 cm⁻¹) and NMR (singlet for CH₂ at δ 4.2 ppm) .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural elucidation combines:
- Spectroscopy :
- ¹H/¹³C NMR : Thiazole C-H protons appear as doublets (δ 7.1–7.3 ppm), while the thiophenyl group shows resonances at δ 6.8–7.5 ppm .
- FTIR : Amide C=O stretch at ~1650 cm⁻¹ and aromatic C-Cl vibration at 750 cm⁻¹ .
Q. What in vitro assays are used for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli ().
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin .
- Protein synthesis inhibition : Radiolabeled amino acid incorporation assays to assess mechanistic interference ().
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on thiophene/thiazole) influence bioactivity?
- Substituent effects :
| Substituent Position | Bioactivity Trend | Example Data |
|---|---|---|
| 4-Cl on phenoxy | ↑ Antimicrobial | MIC = 8 µg/mL (vs. 32 µg/mL for non-Cl) |
| Thiophene → pyridine | ↓ Cytotoxicity | IC₅₀ = 120 µM (vs. 45 µM for thiophene) |
- Methodology :
- Molecular docking : Simulations (AutoDock Vina) to assess binding to bacterial ribosomes or kinase targets.
- QSAR modeling : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -Cl) with enhanced activity .
Q. What challenges arise in crystallizing this compound, and how are they resolved?
- Challenges : Polymorphism due to flexible acetamide linker; solvent-dependent packing (e.g., methanol vs. DMSO).
- Solutions :
- Seeding : Introduce microcrystals from slow evaporation ().
- Temperature control : Crystallize at 4°C to reduce thermal motion and improve diffraction quality .
- Additives : Use 5% glycerol to stabilize hydrogen-bonded dimers (R₂²(8) motifs) .
Q. How can contradictory data on biological activity across studies be resolved?
- Case example : Discrepancies in IC₅₀ values (e.g., 45 µM vs. 90 µM for HeLa cells) may stem from:
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free media) affecting compound solubility .
- Cell passage number : Higher passages may reduce sensitivity due to genetic drift.
- Resolution strategies :
- Standardized protocols : Follow OECD guidelines for cell viability assays.
- Dose-response validation : Use orthogonal assays (e.g., ATP-based luminescence) to confirm results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
